molecular formula C6H7ClN2 B2827917 3-Chloro-4,5-dimethylpyridazine CAS No. 36161-53-2

3-Chloro-4,5-dimethylpyridazine

Cat. No.: B2827917
CAS No.: 36161-53-2
M. Wt: 142.59
InChI Key: PSVFHXCZBROHDG-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine and two methyl groups attached to the pyridazine ring. Pyridazine derivatives have been extensively studied due to their wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-dimethylpyridazine typically involves the chlorination of 4,5-dimethyl-pyridazine. One common method is the reaction of 4,5-dimethyl-pyridazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

4,5-dimethyl-pyridazine+PCl5This compound+POCl3\text{4,5-dimethyl-pyridazine} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 4,5-dimethyl-pyridazine+PCl5​→this compound+POCl3​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dimethylpyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4,5-dimethylpyridazine has been utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for cardiovascular and anti-inflammatory drugs.

    Industry: Used in the development of agrochemicals and herbicides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5-dimethylpyridazine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its reactivity in certain chemical reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

3-chloro-4,5-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-9-6(7)5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFHXCZBROHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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